molecular formula C24H31N3O5S B11491802 N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide

N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide

Cat. No.: B11491802
M. Wt: 473.6 g/mol
InChI Key: PSSRBSCUKLLNBX-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with morpholine and sulfonyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the phenylbutanamide backbone: This can be achieved through the reaction of phenylacetic acid with butanoyl chloride under acidic conditions.

    Introduction of the morpholine groups: Morpholine can be introduced via nucleophilic substitution reactions, where the amine group of morpholine reacts with a suitable leaving group on the phenyl ring.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]-2-phenylbutanamide stands out due to its dual morpholine and sulfonyl groups, which confer unique reactivity and potential biological activity. This distinguishes it from other compounds like ethyl acetoacetate and disilanes, which have different structural features and applications.

Properties

Molecular Formula

C24H31N3O5S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C24H31N3O5S/c1-2-21(19-6-4-3-5-7-19)24(28)25-20-8-9-22(26-10-14-31-15-11-26)23(18-20)33(29,30)27-12-16-32-17-13-27/h3-9,18,21H,2,10-17H2,1H3,(H,25,28)

InChI Key

PSSRBSCUKLLNBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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